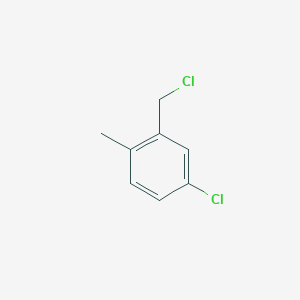

4-Chloro-2-(chloromethyl)-1-methylbenzene

Beschreibung

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. iloencyclopaedia.org These compounds are not merely laboratory curiosities; they are fundamental intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of a halogen atom onto an aromatic ring, a process known as halogenation, is a cornerstone of electrophilic aromatic substitution reactions and is influenced by the specific halogen, substituents already on the ring, and reaction conditions. numberanalytics.comlibretexts.org

The utility of halogenated aromatics often stems from their role as versatile synthetic intermediates. numberanalytics.com For instance, the chlorine atom on the benzene ring of 4-Chloro-2-(chloromethyl)-1-methylbenzene can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes such compounds valuable in constructing the complex molecular architectures required for modern drug discovery and materials science. mdpi.com

Structural Significance and Research Interest in Organic Synthesis

The research interest in this compound is derived from its dual reactivity. It possesses two distinct reactive sites: the chlorine atom on the aromatic ring and the chlorine atom in the chloromethyl (-CH₂Cl) group attached to the ring.

The chloromethyl group is of particular significance. This feature classifies the molecule as a substituted benzyl (B1604629) chloride. Benzylic halides are highly valued in organic synthesis because the C-Cl bond is activated towards nucleophilic substitution. nih.govvedantu.com The reactivity of the benzylic position allows for the facile introduction of a variety of functional groups, making compounds like this key intermediates. The synthesis of such structures is often achieved through chloromethylation, a reaction that introduces a chloromethyl group onto an aromatic ring, frequently using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride in a process known as the Blanc chloromethylation. wikipedia.orgacs.org

The presence of both a stable ring-bound halogen and a reactive benzylic halogen offers a platform for sequential, regioselective functionalization. A synthetic chemist could first exploit the high reactivity of the benzylic chloride for a substitution reaction and then, under different conditions (e.g., using a transition metal catalyst), perform a cross-coupling reaction at the site of the aromatic chloride. This differential reactivity is a key element of its structural significance and a primary driver of its utility in multi-step organic synthesis.

Overview of Academic Research Trajectories for Related Chemical Scaffolds

While dedicated research on this compound itself is not extensively documented in mainstream literature, the research trajectories of related chemical scaffolds are well-established and provide clear context for its potential applications.

Substituted Benzyl Chlorides: Research on substituted benzyl chlorides is extensive. Studies often focus on their reaction kinetics and mechanisms, such as solvolysis, where the rate of reaction is highly dependent on the nature and position of other substituents on the benzene ring. nih.gov More recently, significant research has been directed toward their use in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds. acs.orgorganic-chemistry.org For example, dichlorinated xylenes (B1142099), which are structurally similar, have been used in diaddition reactions to create more complex products. acs.orgnih.gov

Chloromethylation Chemistry: The chloromethylation of aromatic compounds like toluene (B28343) and xylene remains an active area of research, with studies focusing on improving reaction efficiency and selectivity. acs.orggoogle.com Innovations include the use of different catalysts, such as ionic liquids, to achieve higher conversion rates and allow for easier separation and reuse of the catalyst. google.com The chloromethylation of polymers, such as polystyrene, to introduce reactive sites for further functionalization (e.g., in the creation of ion-exchange resins) is another significant research avenue. tandfonline.com

Intermediates for High-Value Products: Many halogenated toluenes and xylenes serve as precursors for commercially important products. For example, related compounds are used to produce herbicides and other agrochemicals. google.com Research in this area focuses on developing efficient and environmentally benign synthetic routes from simple starting materials to these valuable end-products. acs.org The oxidation of benzylic halides to the corresponding carboxylic acids is one such transformation of industrial relevance. acs.org

Collectively, the research on these related scaffolds highlights a clear and ongoing interest in molecules that contain benzylic halide and aromatic halide functionalities. The focus is on leveraging their reactivity for the efficient synthesis of complex molecules, developing novel catalytic systems, and creating functional materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGAFTBKTDKOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Chloromethyl 1 Methylbenzene

Historical Perspectives on Chloromethylation of Aromatic Systems

The introduction of a chloromethyl group onto an aromatic ring, a process known as chloromethylation, is a significant transformation in organic synthesis. The foundational method for this reaction is the Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923. wikipedia.org This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgambeed.com

Historically, the chloromethylation of aromatic compounds has been a subject of extensive study. Early examples, like the synthesis of benzyl (B1604629) chloride by Grassi and Maselli, paved the way for a broader understanding of this reaction class. organicreactions.orgresearchgate.net Over the years, research has focused on expanding the scope of chloromethylation to include a variety of aromatic substrates and on refining the reaction conditions to improve efficiency and safety. researchgate.net While effective, the classic Blanc reaction has limitations, particularly for industrial applications, due to the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.org This has driven the development of alternative chloromethylating agents and catalytic systems.

Established Synthetic Routes to 4-Chloro-2-(chloromethyl)-1-methylbenzene

The synthesis of this compound can be achieved through several established routes, primarily involving the direct modification of a substituted toluene (B28343) precursor or the transformation of a functionalized analogue.

Direct Halogenation of Methylated Chlorobenzenes

A common precursor for the synthesis of this compound is 4-chlorotoluene (B122035). This starting material can undergo chlorination at the methyl group to yield the desired product.

The chlorination of the methyl group on 4-chlorotoluene can proceed via a radical mechanism. This type of reaction is typically initiated by ultraviolet (UV) light or high temperatures. For instance, the chlorination of p-xylene (B151628) to produce 1,4-bis(trichloromethyl)benzene, a related transformation, can be carried out in the vapor phase at temperatures ranging from 140°C to 250°C, sometimes with the use of UV light. google.com This suggests that similar conditions could be applied to the side-chain chlorination of 4-chlorotoluene to introduce a single chlorine atom onto the methyl group.

The direct introduction of a chloromethyl group onto the aromatic ring of a substituted benzene (B151609), such as 4-chlorotoluene, can be accomplished through electrophilic aromatic substitution, most notably the Blanc reaction. wikipedia.org In this approach, 4-chlorotoluene would be reacted with formaldehyde and hydrogen chloride, typically catalyzed by zinc chloride (ZnCl₂). wikipedia.orgambeed.com The reaction proceeds through the formation of an electrophilic species, which then attacks the aromatic ring. wikipedia.org The presence of the methyl group on the starting material directs the incoming chloromethyl group primarily to the ortho and para positions. Since the para position is already occupied by the chloro substituent in 4-chlorotoluene, the chloromethylation would be directed to the ortho position, yielding this compound. The reaction conditions for chloromethylating deactivated aromatic compounds, which 4-chlorotoluene can be considered due to the electron-withdrawing nature of the chlorine atom, may require stronger acids or catalysts. google.com

| Reaction Type | Reagents | Catalyst | Typical Conditions |

| Radical Chlorination | Chlorine (Cl₂) | UV light or Heat | High temperature (e.g., 140-250°C) |

| Blanc Chloromethylation | Formaldehyde (CH₂O), Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) | Acidic conditions |

Transformations from Substituted Precursors

An alternative strategy for synthesizing this compound involves starting with a precursor that already has a functional group at the desired position, which is then converted to the chloromethyl group.

A key precursor for this route is (4-chloro-2-methylphenyl)methanol. This alcohol can be converted to the corresponding chloride, this compound, using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, reacting with the alcohol to produce the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com Phosphorus pentachloride (PCl₅) is another reagent that can effect the same conversion. masterorganicchemistry.com This method is advantageous as it avoids the potential for isomeric byproducts that can occur with direct chloromethylation of the aromatic ring. A similar transformation has been reported for the synthesis of 4-chloromethyl benzoic acid chlorides from their hydroxymethyl-benzoic acid precursors using thionyl chloride or oxalyl chloride. google.com

| Precursor | Reagent | Product |

| (4-chloro-2-methylphenyl)methanol | Thionyl Chloride (SOCl₂) | This compound |

| (4-chloro-2-methylphenyl)methanol | Phosphorus Pentachloride (PCl₅) | This compound |

Modifications of Related Aryl Halides

The synthesis of this compound can be effectively achieved by modifying closely related aryl halides. A primary strategy involves the direct chlorination of 4-chloro-2-methyltoluene at the benzylic position. This precursor already contains the necessary chloro- and methyl-substituents on the aromatic ring, simplifying the synthesis to the targeted functionalization of the methyl group.

Another approach involves starting with a different halogenated precursor, such as (4-bromo-2-methyl-phenyl)methanol. chemicalbook.com In this method, the hydroxyl group of the methanol (B129727) moiety is converted into a chloromethyl group. This transformation can be accomplished using a suitable chlorinating agent. For instance, a two-step process can be employed where the alcohol is first converted to a better leaving group, like a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. The subsequent nucleophilic substitution with a chloride source would yield the desired product. This method highlights the versatility of using different aryl halides as starting materials. chemicalbook.com

Furthermore, reactions involving the formation of a benzyne (B1209423) intermediate from 4-chloro-2-methyltoluene when treated with a strong base like sodium amide (NaNH₂) represent another modification pathway. chegg.com While this reaction often leads to amination products, the reactivity of the benzyne intermediate could potentially be harnessed for other functionalizations under specific conditions. chegg.com

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems employed and the careful optimization of reaction conditions.

Lewis Acid Catalysts in Benzylic Functionalization

Lewis acid catalysts are pivotal in many electrophilic aromatic substitution reactions. However, for the specific goal of benzylic chlorination, their role is more nuanced. While strong Lewis acids like aluminum chloride (AlCl₃) are known to catalyze the chlorination of aromatic rings, their use must be carefully controlled to prevent unwanted side reactions, such as the chlorination of the benzene ring instead of the methyl group. researchgate.net In some contexts, Lewis acids are used in Friedel-Crafts alkylation reactions to introduce the initial alkyl groups onto the benzene ring, which are then subsequently functionalized. vaia.com For the targeted side-chain chlorination, radical initiators are generally preferred over Lewis acids to ensure regioselectivity.

Photo-Initiated and Thermal Radical Chlorination

The most common and effective method for introducing a chlorine atom onto the benzylic methyl group is through free radical chlorination. This can be initiated either by thermal energy or by photochemical means.

Thermal Chlorination: This process involves reacting 4-chloro-2-methyltoluene with chlorine gas at high temperatures, typically in the range of 180-220°C. google.com At these elevated temperatures, the chlorine molecule (Cl₂) undergoes homolytic cleavage to form chlorine radicals, which then abstract a hydrogen atom from the methyl group to initiate the chain reaction.

Photo-Initiated Chlorination: Alternatively, the reaction can be carried out at lower temperatures in the presence of ultraviolet (UV) light. google.com The UV radiation provides the energy required to break the Cl-Cl bond, generating the necessary chlorine radicals. This method can offer better control over the reaction and may reduce the formation of byproducts that can occur at higher temperatures. google.comgoogle.com Radical initiators, such as dibenzoyl peroxide, can also be used to facilitate the chlorination process under milder conditions. google.com

| Initiation Method | Temperature Range | Key Features | Reference |

| Thermal | 180-220°C | High-temperature gas phase reaction | google.com |

| Photo-initiated (UV) | 140-250°C (vapor phase) | Can be performed at lower temperatures than purely thermal methods | google.com |

| Chemical Initiator | Varies (often milder) | Use of radical initiators like dibenzoyl peroxide | google.com |

Solvent Systems and Temperature Regimes in Synthetic Transformations

The choice of solvent and the precise control of temperature are critical parameters that influence the outcome of the synthesis. For radical chlorination reactions, inert solvents are often employed to avoid unwanted side reactions with the solvent itself.

Solvent Systems: Carbon tetrachloride (CCl₄) has traditionally been used as a solvent for these types of chlorinations due to its inertness. google.com However, due to its environmental toxicity, alternative solvents are often sought. Dichloromethane is another solvent used in related transformations. chemicalbook.com In some cases, the reaction can be carried out in the gas phase without a solvent. google.comgoogle.com The selection of the solvent can also impact the solubility of the reactants and the stability of the intermediates.

Temperature Regimes: As mentioned, temperature plays a crucial role in initiating radical chlorination. For thermal methods, temperatures upwards of 180°C are common. google.com For photo-initiated reactions, the temperature can often be lower. google.com It is essential to maintain the temperature within a specific range to ensure the desired product is formed selectively. For instance, excessively high temperatures (above 300°C) can lead to the formation of undesirable byproducts. google.com In other related synthetic steps, such as the conversion of an alcohol to a chloromethyl group, reactions may be carried out at ambient or even cooled temperatures to control reactivity. chemicalbook.com

| Parameter | Condition | Purpose/Effect | Reference |

| Solvent | Carbon Tetrachloride | Inert medium for radical chlorination | google.com |

| Dichloromethane | Solvent for substitution reactions | chemicalbook.com | |

| Gas Phase (no solvent) | Used in high-temperature chlorinations | google.comgoogle.com | |

| Temperature | 180-220°C | Thermal initiation of radical chlorination | google.com |

| 200-300°C | Optimal range for vapor-phase chlorination to minimize byproducts | google.com | |

| Ambient Temperature | Used in certain substitution reactions | chemicalbook.com |

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: In the synthesis of this compound from 4-chloro-2-methyltoluene, the primary challenge of regioselectivity is to ensure that the chlorination occurs on the methyl group (side-chain) rather than on the aromatic ring. The use of free-radical conditions (UV light or high temperature) strongly favors benzylic halogenation over electrophilic aromatic substitution. This is because the benzylic radical intermediate is stabilized by resonance with the benzene ring, making the benzylic C-H bonds weaker and more susceptible to radical attack than the aromatic C-H bonds. Therefore, by avoiding Lewis acid catalysts and employing radical initiators, the chlorination can be selectively directed to the methyl group. google.comgoogle.com

The directing effects of the substituents already on the ring (the chloro and methyl groups) are more relevant for electrophilic aromatic substitution and are less of a factor in the regioselectivity of the side-chain radical chlorination. vaia.com

Stereochemical Control: The synthesis of this compound does not involve the formation of a chiral center. The carbon atom of the chloromethyl group is not bonded to four different substituents. Therefore, stereochemical control is not a consideration in this particular synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Chloromethyl 1 Methylbenzene

Reactivity of the Chloromethyl Functional Group

The primary site of chemical reactivity on 4-Chloro-2-(chloromethyl)-1-methylbenzene is the benzylic carbon of the chloromethyl group. The proximity of the benzene (B151609) ring stabilizes the transition state of substitution reactions, making this group significantly more reactive than a typical primary alkyl chloride. This enhanced reactivity is central to its utility as a building block for more complex molecules.

Nucleophilic Substitution Pathways at the Benzylic Carbon

The benzylic chloride of this compound readily undergoes nucleophilic substitution reactions. These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the chloride ion as a leaving group. The rate of these reactions is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Given the primary nature of the benzylic carbon, the S_N2 pathway is favored over the S_N1 pathway, which would involve the formation of a less stable primary benzylic carbocation.

The reaction of this compound with oxygen-containing nucleophiles, particularly alkoxides (RO⁻), is a common method for the formation of benzyl (B1604629) ethers. This transformation follows the principles of the Williamson ether synthesis. In this S_N2 reaction, an alkoxide ion, typically generated by treating an alcohol with a strong base like sodium hydride or sodium metal, acts as the nucleophile. It attacks the benzylic carbon, displacing the chloride and forming a new carbon-oxygen bond.

Table 1: Representative Williamson Ether Synthesis with Benzylic Halides This table illustrates the general reaction, as specific examples for the target compound are proprietary or not widely published.

| Benzylic Halide | Nucleophile | Solvent | Product | Mechanism |

|---|---|---|---|---|

| Benzyl chloride | Sodium ethoxide | Ethanol | Benzyl ethyl ether | S_N2 |

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding N-substituted benzylamines. This alkylation of amines is a standard procedure for creating carbon-nitrogen bonds. The reaction proceeds via an S_N2 mechanism where the lone pair of electrons on the nitrogen atom attacks the benzylic carbon.

A common challenge in these reactions is overalkylation. The primary amine product formed is itself a nucleophile and can react further with another molecule of the benzyl chloride to yield a secondary amine. ias.ac.in Similarly, the secondary amine can react to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. ias.ac.in To favor the formation of the primary amine product, a large excess of the initial amine nucleophile (such as ammonia) is typically used. doubtnut.com

Table 2: Representative Reactions with Nitrogen Nucleophiles This table illustrates the general reaction pathway.

| Reactant | Nucleophile (Condition) | Product |

|---|---|---|

| This compound | Ammonia (Excess) | (4-Chloro-2-methylphenyl)methanamine |

Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react efficiently with benzylic halides like this compound to form thioethers (sulfides). The high nucleophilicity of the thiolate anion ensures a rapid S_N2 displacement of the chloride. These reactions are typically carried out by first deprotonating a thiol with a base such as sodium hydroxide (B78521) or sodium ethoxide to generate the thiolate in situ.

For example, reacting this compound with sodium thiophenoxide (generated from thiophenol and a base) would produce 4-chloro-2-((phenylthio)methyl)-1-methylbenzene. This method is a reliable and high-yielding route for the synthesis of a wide variety of aryl-alkyl sulfides.

Table 3: Synthesis of Thioethers from Benzylic Halides This table illustrates the general reaction pathway.

| Reactant | Nucleophile | Solvent | Product |

|---|---|---|---|

| This compound | Sodium ethanethiolate | Ethanol | 2-((Ethylthio)methyl)-4-chloro-1-methylbenzene |

Carbon nucleophiles, such as the cyanide ion (CN⁻) or Grignard reagents, can also be used to form new carbon-carbon bonds at the benzylic position. The reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF is a standard method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This reaction extends the carbon chain by one atom.

Alkylation using Grignard reagents (R-MgX) or organolithium compounds with benzylic halides like this compound is also possible, though less common than with other nucleophiles due to potential side reactions. The reaction of benzyl chloride with magnesium, for example, can lead to the formation of a Grignard reagent, which is then available to react with other electrophiles. wikipedia.org

Friedel-Crafts Alkylation Reactions

In principle, this compound can serve as an alkylating agent in Friedel-Crafts reactions. libretexts.org In this type of electrophilic aromatic substitution, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the reaction between the alkyl halide and an aromatic substrate, such as benzene or toluene (B28343). chemguide.co.ukambeed.comchemguide.co.uk

The mechanism involves the formation of a benzylic carbocation (or a highly polarized complex) from the chloromethyl group upon interaction with the Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring of the substrate. libretexts.orglibretexts.org

An example would be the alkylation of benzene with this compound in the presence of AlCl₃ to form (4-chloro-2-methylbenzyl)benzene. However, Friedel-Crafts alkylations with benzylic halides can be complicated by several factors. The product formed is often more reactive than the starting material, leading to polyalkylation. chemguide.co.uk Furthermore, the Lewis acid can coordinate with other functional groups in the molecule, and rearrangements are possible, although less likely with benzylic systems compared to simple alkyl halides. ambeed.com Intramolecular Friedel-Crafts reactions are also a significant application, used to construct polycyclic ring systems. nih.gov

Table 4: General Conditions for Friedel-Crafts Alkylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Product Type |

|---|---|---|---|

| Benzene | This compound | AlCl₃ | Diarylalkane |

Formation and Reactivity of Organometallic Species (e.g., Grignard Reagents for subsequent transformations)

The generation of organometallic reagents, such as Grignard reagents, from dihaloalkanes depends on the spacing between the halogens. msu.edu In the case of this compound, the two chlorine atoms possess different reactivities. The benzylic chloride is analogous to a typical alkyl halide, while the aryl chloride is less reactive.

This differential reactivity allows for the selective formation of a Grignard reagent at the more reactive benzylic position. By reacting this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF), the magnesium inserts selectively into the benzylic C-Cl bond. wikipedia.orgmasterorganicchemistry.com This process must be conducted under anhydrous conditions as Grignard reagents are strong bases that react readily with protic solvents like water. wikipedia.orgmasterorganicchemistry.com

The resulting organometallic compound, (4-chloro-2-methylbenzyl)magnesium chloride, is a valuable intermediate. The nucleophilic benzylic carbon can then participate in a variety of subsequent transformations to form new carbon-carbon bonds. masterorganicchemistry.com For instance, it can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Subsequent Transformations of the Grignard Reagent

| Reactant (Electrophile) | Product Type (after acidic workup) |

|---|---|

| Formaldehyde (B43269) | Primary alcohol |

| Aldehyde (R-CHO) | Secondary alcohol |

| Ketone (R-CO-R') | Tertiary alcohol |

| Ester (R-COOR') | Tertiary alcohol (via double addition) masterorganicchemistry.com |

This selective formation leaves the aryl chloride moiety intact, available for further, different chemical transformations.

Reactivity of the Aryl Chloride Moiety

The aryl chloride in this compound is substantially less reactive than its benzylic counterpart. Its reactions typically require more forcing conditions or the use of transition metal catalysts.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. youtube.com However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgopenstax.org

In this compound, the substituents on the ring are a methyl group (para to the chlorine) and a chloromethyl group (ortho to the chlorine). The methyl group is electron-donating, which destabilizes the carbanionic intermediate required for SNAr. The chloromethyl group is only weakly electron-withdrawing. Consequently, the aromatic ring is not sufficiently activated for SNAr to occur under standard conditions. Simple aryl halides are generally resistant to nucleophilic attack unless very harsh conditions or strongly basic nucleophiles are employed. libretexts.orglibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most effective way to functionalize the aryl chloride position of this molecule. mdpi-res.com Reactions such as the Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings are indispensable in modern organic synthesis. thermofisher.com

These reactions typically involve a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent transition metal complex (commonly palladium or nickel). princeton.edu For this compound, a palladium catalyst can selectively activate the C(aryl)-Cl bond.

Table 2: Examples of Cross-Coupling Reactions at the Aryl Chloride Site

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | C-C | Pd(0) complexes |

| Negishi Coupling | Organozinc reagent (R-ZnX) | C-C | Pd(0) or Ni(0) complexes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) complexes |

The choice of catalyst and reaction conditions can allow for selective reaction at the aryl chloride position, even in the presence of the benzylic chloride, although the latter may also be reactive under certain conditions. princeton.edunih.gov

Concurrent and Sequential Reactivity of Both Halogenated Sites

The dichotomy in reactivity between the benzylic and aryl chlorides allows for a range of selective and sequential transformations.

Selective Reaction at the Benzylic Site: Due to its higher reactivity, the benzylic chloride can undergo nucleophilic substitution (an SN2 type reaction) with a wide variety of nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) under mild conditions that leave the aryl chloride untouched. As discussed previously, it is also the primary site for Grignard reagent formation.

Selective Reaction at the Aryl Site: To react selectively at the aryl chloride, one must employ methods specific to this type of bond, most notably transition metal-catalyzed cross-coupling. organicreactions.org For example, a Suzuki coupling using a palladium catalyst and a boronic acid could be performed. The conditions for this reaction are typically mild enough not to affect a pre-existing functional group at the benzylic position (if the benzylic chloride has already been substituted).

Sequential Reactions: A powerful synthetic strategy involves the sequential functionalization of the two sites. A synthetic route could begin with a nucleophilic substitution at the benzylic position, followed by a palladium-catalyzed cross-coupling reaction at the aryl position. This stepwise approach enables the synthesis of complex, highly substituted toluene derivatives from a single starting material.

Concurrent Reactions: Achieving a controlled, concurrent reaction at both sites is challenging but conceivable. For instance, using a very strong reducing agent in a cross-coupling reaction might lead to reactions at both positions. Some ruthenium-based catalysts have been shown to oxidize benzylic halides, which could potentially occur alongside other transformations under specific conditions. acs.orgacs.org

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies on this compound are not widely published, computational chemistry provides essential tools for understanding its reactivity. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms and predict the outcomes of its various reactions. nih.govresearchgate.net

Potential Applications of Theoretical Studies:

Modeling Reaction Pathways: DFT calculations can map the potential energy surfaces for reactions at both the benzylic and aryl positions. This allows for the determination of activation energies and the identification of transition state structures.

Explaining Selectivity: By comparing the calculated activation barriers for Grignard formation at the benzylic versus the aryl C-Cl bond, theoretical models can quantitatively explain the observed experimental selectivity.

Investigating SNAr Unsuitability: Calculations can model the Meisenheimer intermediate for a hypothetical SNAr reaction. The electronic effects of the methyl (donating) and chloromethyl (weakly withdrawing) groups can be analyzed to demonstrate the energetic unfavorability of this intermediate compared to systems with strong electron-withdrawing groups like nitro groups. libretexts.org

Catalyst-Substrate Interactions: In transition metal-catalyzed cross-coupling, theoretical studies can model the oxidative addition step. They can elucidate how the palladium or nickel catalyst interacts with the aryl chloride and rationalize why this site is preferred for oxidative addition over the benzylic chloride under typical cross-coupling conditions.

These computational investigations provide a molecular-level understanding that complements experimental findings and aids in the design of new synthetic strategies. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| (4-chloro-2-methylbenzyl)magnesium chloride |

| Formaldehyde |

| Carbon Dioxide |

| Meisenheimer complex |

| 1,4-dibromobutane |

| para-dibromobenzene |

| para-chlorobromobenzene |

Advanced Analytical Characterization in 4 Chloro 2 Chloromethyl 1 Methylbenzene Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Chloro-2-(chloromethyl)-1-methylbenzene. Each method offers unique insights into the arrangement of atoms, functional groups, and electronic systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: In ¹H NMR spectroscopy of this compound, distinct signals are expected for the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The aromatic region would display a complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. The proton ortho to the methyl group would likely appear as a singlet or a narrowly split doublet, while the other two aromatic protons would form a system of doublets. The benzylic protons (-CH₂Cl) are expected to produce a sharp singlet, and the methyl group (-CH₃) protons will also appear as a singlet, typically at a higher field (lower ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info For this compound, eight distinct signals are anticipated, corresponding to the six unique aromatic carbons, the chloromethyl carbon, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating nature of the methyl group. Carbons bonded to chlorine will be shifted downfield.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would reveal coupling relationships between protons, helping to definitively assign the signals from the aromatic protons. An HSQC spectrum correlates proton signals with their directly attached carbon signals, confirming the C-H connectivities for the methyl, chloromethyl, and aromatic C-H groups.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3-7.1 | m | 3 x Ar-H |

| ¹H | ~4.6 | s | -CH₂Cl |

| ¹H | ~2.3 | s | -CH₃ |

| ¹³C | ~140-128 | s | 6 x Ar-C |

| ¹³C | ~45 | s | -CH₂Cl |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several key absorption bands. These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and chloromethyl groups (below 3000 cm⁻¹). The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹, with potentially two distinct bands for the aryl-Cl and alkyl-Cl bonds. ias.ac.in Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Cl bonds also give rise to characteristic Raman signals. chemicalbook.comresearchgate.net Theoretical calculations on related molecules suggest that carbon-halogen stretching vibrations can be found in a broad region from 150-900 cm⁻¹. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610-1450 | FT-IR, Raman |

| C-H Bending | 1470-1370 | FT-IR |

| Aryl C-Cl Stretch | 800-600 | FT-IR, Raman |

Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

GC-MS: When coupled with Gas Chromatography, MS with Electron Ionization (EI) is a standard method for the analysis of volatile compounds like this compound. The EI mass spectrum would show a molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would follow a predictable ratio based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for benzyl (B1604629) derivatives include the loss of a chlorine radical (Cl•) to form a stable benzyl cation, or the cleavage of the chloromethyl group. The fragmentation of the parent compound (molecular weight 175.06 g/mol ) would likely lead to significant peaks at m/z 140 (loss of Cl) and m/z 125 (loss of CH₂Cl), which would further fragment. nist.govnist.govdocbrown.info

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation. For this compound, ESI-MS in positive ion mode would likely show a protonated molecule [M+H]⁺ at m/z 175. Predicted collision cross-section values can aid in structural confirmation. uni.lu

Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion (M⁺) with isotopic pattern |

| 139/141 | [C₈H₈Cl]⁺ | Loss of a Cl radical |

| 125 | [C₇H₆Cl]⁺ | Loss of the -CH₂Cl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.

For this compound, the absorption of UV light is dominated by π → π* transitions within the benzene ring chromophore. ufg.br The substitution on the benzene ring with a chloro group (an electron-withdrawing group with weak deactivating effects) and methyl/chloromethyl groups (weakly activating/deactivating) influences the energy of these transitions. Compared to unsubstituted benzene, a bathochromic (red) shift of the absorption maxima (λmax) is expected. Studies on substituted benzenes show that such transitions typically occur in the 250-280 nm range. ias.ac.inijermt.org The exact position and intensity of the absorption bands provide a characteristic fingerprint that can be used for quantitative analysis and to aid in distinguishing between isomers. The transition is expected to be an analog of the 260 nm transition in benzene. ias.ac.in

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography (GC) with Various Detection Methods

Gas Chromatography is the premier technique for the analysis of volatile and thermally stable compounds like this compound. nist.govepa.gov The compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.

Different detectors can be used for analysis. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it excellent for purity determination. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would provide excellent sensitivity for detecting trace amounts of this compound and other chlorinated impurities. epa.gov The use of columns with different polarities can resolve positional isomers, which would have slightly different retention times. Data from the National Institute of Standards and Technology (NIST) provides parameters for its analysis on a non-polar column. nist.gov

GC Parameters from NIST Database

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Active Phase | OV-101 (non-polar) |

| Column Length | 25 m |

| Column Diameter | 0.20 mm |

| Initial Temperature | 60 °C |

| Final Temperature | 240 °C |

| Rate | 4 °C/min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

Research on structurally similar compounds demonstrates the utility of this approach. For instance, an effective separation method for 2-Chloro-4-(chloromethyl)-1-(1-methylethoxy)benzene has been developed using a C18 column, which is a common reversed-phase support. The method employs a simple mobile phase of acetonitrile (B52724) and water with an acid modifier to ensure good peak shape and resolution. This methodology is scalable and can be adapted for both analytical-scale purity checks and preparative-scale isolation of the compound or its impurities.

Below is a table detailing typical parameters for an RP-HPLC method applicable to the analysis of this compound, based on established methods for related structures.

Table 1: Representative HPLC Parameters for Analysis of this compound Analogs

| Parameter | Value | Description |

|---|---|---|

| Column | Newcrom R1 (C18) | A reversed-phase column with low silanol (B1196071) activity suitable for nonpolar analytes. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | A common solvent system for reversed-phase chromatography, providing good separation for aromatic compounds. |

| Detection | UV-Vis | Detection is typically performed at a wavelength where the aromatic rings of the analyte absorb light, such as 254 nm. |

| Application | Purity assessment, impurity profiling, and preparative separation. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their hydrodynamic volume, or size in solution, rather than by chemical interactions. Larger molecules elute faster from the GPC column because they are excluded from the pores of the stationary phase, while smaller molecules take a longer path through the pores.

In the context of this compound, the reactive chloromethyl group makes it a suitable monomer for polymerization reactions, potentially forming poly(4-chloro-2-methylbenzyl). GPC would be the primary technique used to characterize the resulting polymer. The analysis provides crucial information on the molecular weight distribution, which dictates the material's physical and mechanical properties.

Key parameters obtained from GPC analysis include:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Polydispersity Index (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains are of the same length.

Table 2: Illustrative GPC Data for a Hypothetical Polymer Sample

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Relates to properties like colligative properties. |

| Weight-Average Molecular Weight (Mw) | 22,500 g/mol | Influences bulk properties such as strength and toughness. |

| Polydispersity Index (Đ) | 1.5 | Indicates a relatively broad distribution of polymer chain lengths in the sample. |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. The technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice, including the size and shape of the unit cell—the basic repeating structural unit of the crystal.

Table 3: Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | Calculated distances and angles between bonded atoms, confirming the molecular structure. |

| Density (calculated) | The theoretical density of the material derived from the crystal structure. |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example, offering exceptional selectivity and sensitivity. The technique first uses HPLC to separate the components of a mixture, which are then introduced into a mass spectrometer.

In the tandem mass spectrometer (MS/MS), a specific ion from the analyte of interest (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a highly specific fingerprint for the target compound, allowing for its unambiguous identification and quantification even at very low levels in a complex matrix.

For this compound (molecular weight 174.05 g/mol ), an LC-MS/MS method would involve monitoring the transition of its molecular ion to specific fragment ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

Table 4: Representative Parameters for an LC-MS/MS Method

| Parameter | Value/Description | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the analyte molecules eluting from the LC column. |

| Precursor Ion ([M+H]+) | m/z 175.0 | The mass-to-charge ratio of the protonated molecular ion selected for fragmentation. |

| Product Ions | e.g., m/z 139 | Specific fragment ions generated from the precursor ion in the collision cell, used for confirmation. |

| Collision Energy (CE) | Variable (e.g., 15-30 eV) | The energy applied to induce fragmentation of the precursor ion. |

| Application | Trace-level quantification, metabolite identification, environmental monitoring. |

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Chloromethyl 1 Methylbenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the distribution of electrons and the resulting molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules like 4-Chloro-2-(chloromethyl)-1-methylbenzene. By approximating the electron density, DFT calculations can accurately predict the molecule's equilibrium geometry, bond lengths, and bond angles. For instance, a typical DFT calculation using a functional such as B3LYP with a 6-31G(d,p) basis set would be employed to optimize the molecular structure.

The calculations would reveal the precise three-dimensional arrangement of the atoms, including the orientation of the chloromethyl group relative to the benzene (B151609) ring and the electronic effects of the chloro and methyl substituents on the aromatic system. These ground state properties are crucial for understanding the molecule's stability and reactivity.

Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl (ring) | 1.75 Å |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| Bond Length | C-CH3 | 1.51 Å |

| Bond Length | C-CH2Cl | 1.52 Å |

| Bond Length | C-H (methyl) | 1.09 Å |

| Bond Length | C-H (chloromethyl) | 1.09 Å |

| Bond Length | CH2-Cl | 1.79 Å |

| Bond Angle | Cl-C-C (ring) | 119.5° |

| Bond Angle | C-C-C (ring) | 118 - 121° |

| Bond Angle | C-C-CH3 | 121.0° |

| Bond Angle | C-C-CH2Cl | 120.5° |

| Bond Angle | C-CH2-Cl | 111.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to calculate a variety of quantum chemical descriptors for this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide insights into properties like ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Ab Initio Method | Calculated Value |

| HOMO Energy | MP2/6-311+G(d,p) | -8.5 eV |

| LUMO Energy | MP2/6-311+G(d,p) | -0.9 eV |

| HOMO-LUMO Gap | MP2/6-311+G(d,p) | 7.6 eV |

| Ionization Potential | HF/6-31G(d) | 9.1 eV |

| Electron Affinity | HF/6-31G(d) | 0.5 eV |

| Dipole Moment | MP2/6-311+G(d,p) | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra.

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. The predicted shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies through DFT can predict the positions of characteristic peaks in the infrared (IR) spectrum, corresponding to specific bond vibrations within the molecule.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 138 ppm | C-Cl (aromatic) |

| ¹³C NMR | Chemical Shift (δ) | 135 ppm | C-CH3 (aromatic) |

| ¹³C NMR | Chemical Shift (δ) | 130 ppm | C-CH2Cl (aromatic) |

| ¹³C NMR | Chemical Shift (δ) | 45 ppm | CH2Cl |

| ¹³C NMR | Chemical Shift (δ) | 20 ppm | CH3 |

| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift (δ) | 4.6 ppm | CH2Cl |

| ¹H NMR | Chemical Shift (δ) | 2.4 ppm | CH3 |

| IR | Frequency (cm⁻¹) | 3050-3100 | Aromatic C-H Stretch |

| IR | Frequency (cm⁻¹) | 2920-2980 | Aliphatic C-H Stretch |

| IR | Frequency (cm⁻¹) | 1480-1500 | Aromatic C=C Stretch |

| IR | Frequency (cm⁻¹) | 1050-1090 | C-Cl Stretch (aromatic) |

| IR | Frequency (cm⁻¹) | 700-750 | C-Cl Stretch (aliphatic) |

Note: The data in this table is illustrative and represents typical values expected from computational predictions.

Reaction Pathway Analysis and Kinetic Studies through Computational Methods

Computational chemistry is invaluable for elucidating reaction mechanisms and kinetics. For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon of the chloromethyl group.

By mapping the potential energy surface, computational methods can identify transition states, intermediates, and products. The activation energy for a given reaction pathway can be calculated, providing a quantitative measure of the reaction rate. For example, the Sₙ2 reaction with a nucleophile like hydroxide (B78521) can be modeled to determine the energy barrier for the displacement of the chloride ion. These studies provide a molecular-level understanding of why certain reactions are favored over others.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to correlate the structural and electronic properties of a molecule with its chemical reactivity. For this compound, computational descriptors can be used to build quantitative structure-activity relationship (QSAR) models.

Descriptors such as molecular electrostatic potential (MEP), atomic charges, and frontier molecular orbital densities can quantify the reactivity of different sites within the molecule. For instance, an MEP map would likely show a region of positive potential around the chloromethyl group, indicating its susceptibility to nucleophilic attack. These models are predictive tools that can estimate the reactivity of related compounds without the need for extensive experimental work.

Applications in Fine Chemical Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Intermediates[3],[7],[8],[5],

Construction of Benzene-Derived Pharmaceutical Scaffolds

The benzene (B151609) ring of 4-Chloro-2-(chloromethyl)-1-methylbenzene serves as a fundamental scaffold upon which more elaborate molecular structures can be assembled. The chloromethyl group is highly susceptible to nucleophilic substitution reactions, enabling the attachment of various pharmacophoric moieties. For instance, related benzyl (B1604629) chlorides are used in the synthesis of piperazine (B1678402) derivatives, which are key intermediates for a range of drugs. This reactivity allows for the construction of diverse benzene-based scaffolds that are central to many therapeutic agents. An example of a related transformation is the synthesis of 2-(Benzimidazolylsulfonyl)-4-chloro-1-methylbenzene, which demonstrates how the substituted benzene unit can be incorporated into heterocyclic systems common in medicinal chemistry. nih.gov

Derivatization to Novel Chemical Entities

Derivatization is a key process in drug discovery, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. The chloromethyl group in this compound is a prime site for such modifications. It can be transformed into a variety of other functional groups, such as alcohols, ethers, esters, and amines, each imparting different physicochemical properties to the resulting molecule. These derivatization reactions are essential for creating libraries of novel chemical entities for biological screening. researchgate.netacademicjournals.org For example, the conversion of the chloromethyl group can lead to new compounds with potential therapeutic applications, which can then be evaluated for their biological activity.

Building Block for Agrochemicals

In the agrochemical industry, this compound and its derivatives serve as important intermediates in the synthesis of pesticides and herbicides. The specific substitution pattern on the benzene ring is often crucial for the biological activity of the final product. For example, the related compound 4-chlorobenzotrichloride (B167033) is a known valuable intermediate in the commercial production of herbicides. google.com Furthermore, derivatives of 4-chloro-2-methylphenol (B52076) are utilized in the synthesis of phenoxybutyric herbicides like MCPB, highlighting the importance of this chlorinated toluene (B28343) scaffold in developing crop protection agents. acs.orgacs.org

Monomer and Intermediate in Polymer Science

The reactivity of this compound also extends to the field of polymer science, where it can be used as a monomer or an intermediate to create functional polymers and resins.

Incorporation into Polymer Chains for Property Modulation

While not a vinyl monomer itself, this compound can be chemically modified to be incorporated into polymer chains. A closely related compound, chloromethyl styrene (B11656) (vinylbenzyl chloride), is a highly reactive monomer used to produce functional polymers. seimichemical.co.jp The chloromethyl group on the benzene ring can be used to graft the molecule onto existing polymer backbones or to initiate polymerization reactions. The incorporation of this bulky, chlorinated aromatic unit can significantly modify the properties of the resulting polymer, such as its thermal stability, mechanical strength, and refractive index. For example, attaching bulky organosilicon groups to polymers via benzyl chloride functionalities has been shown to increase the glass transition temperature and rigidity of the material. researchgate.net

Synthesis of Functionalized Resins and Specialty Polymers

The chloromethyl group is a key functionality for the synthesis of a variety of specialty polymers and functionalized resins. This group can undergo post-polymerization modification, allowing for the introduction of a wide range of functional groups onto a polymer backbone. beilstein-journals.org This versatility is exploited in the creation of materials for specific applications, such as ion-exchange resins, catalysts, and supports for solid-phase synthesis. For instance, benzyl halide-functionalized polymer microspheres are used as a platform for synthesizing core-corona polymer particles with tailored properties. researchgate.net The reaction of the chloromethyl group allows for the covalent attachment of various molecules, leading to the production of highly specialized and functional polymeric materials. colorado.edu

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 34060-72-5 |

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.05 g/mol |

| Synonyms | 2-methyl-5-chlorobenzyl chloride, 4-chloro-2-chloromethyl-toluene |

Intermediate in Specialty Chemical Production

This compound serves as a crucial precursor in the synthesis of various specialty chemicals, including agrochemicals, polymers, and other fine chemicals. The presence of both a chloro substituent on the benzene ring and a chloromethyl group provides two reactive sites, allowing for a variety of chemical transformations.

The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is fundamental to its role as an intermediate. For instance, it can react with nucleophiles such as amines, thiols, and alcohols to form more complex molecules. researchgate.net

Detailed Research Findings

Research has demonstrated the utility of structurally related chloromethylated aromatic compounds in the synthesis of high-performance materials and biologically active molecules. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the applications of analogous compounds provide a strong indication of its potential and likely uses.

In the field of agrochemicals , related chlorinated toluene derivatives are pivotal intermediates. For example, the production of 4-chlorobenzotrichloride, a valuable intermediate for herbicides, is achieved through the chlorination of p-xylene (B151628). google.com This process underscores the industrial relevance of chlorination reactions on toluene-like structures for creating agrochemical precursors. Similarly, the synthesis of novel fungicides containing a pyrazole (B372694) moiety has been achieved using chlorinated aryl intermediates, highlighting the importance of such building blocks in developing new crop protection agents. nih.gov

In materials science , the related compound 4-chloromethyl styrene (p-CMS) is widely used in the synthesis of functional polymers. google.comderpharmachemica.com The chloromethyl group allows for the post-polymerization modification of the polymer chains, enabling the introduction of various functional groups. This versatility allows for the creation of materials with tailored properties for applications such as ion-exchange resins and polymer supports for catalysts. sid.ir Research on the copolymerization of 4-chloromethyl styrene with monomers like methyl methacrylate (B99206) demonstrates the ability to create copolymers with specific thermal and mechanical properties. derpharmachemica.com

The following tables present data from the synthesis of related specialty chemicals, illustrating the types of reactions and conditions where a compound like this compound would be a valuable intermediate.

Table 1: Synthesis of p-Chloromethyl Styrene (p-CMS) via Gas Phase Chlorination google.com

| Parameter | Value |

| Reactant | p-Methylstyrene |

| Reagent | Chlorine Gas |

| Catalyst/Inhibitor | p-Dihydroxy benzene (polymerization inhibitor) |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | 180 - 220 °C |

| Reactant Molar Ratio (p-methylstyrene:chlorine) | 10:3 to 10:9.5 |

| Conversion Rate of p-Methylstyrene | ~73% |

| Selectivity for p-Chloromethyl Styrene | 86.2% |

This data illustrates a high-temperature gas-phase chlorination process, a common method for introducing a chloromethyl group to a toluene derivative.

Table 2: Copolymerization of 4-Chloromethyl Styrene (CMS) with Methyl Methacrylate (MMA) derpharmachemica.com

| Parameter | Value |

| Monomer 1 | 4-Chloromethyl Styrene (CMS) |

| Monomer 2 | Methyl Methacrylate (MMA) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Toluene |

| Reaction Temperature | 70 °C |

| Reaction Time | 30 hours |

| Product | Poly(4-chloromethyl styrene-co-methyl methacrylate) |

| Yield | 77% |

This table provides an example of how a chloromethylated styrene, a close analogue, is used to create functional copolymers.

Table 3: Synthesis of 4-Chloro-1-aryl-1H-pyrazol-3-ols as Fungicide Intermediates nih.gov

| Intermediate | Starting Material | Yield | Melting Point (°C) |

| 4-Chloro-1-phenyl-1H-pyrazol-3-ol | Phenylhydrazine | 80% | 183-184 |

| 4-Chloro-1-(4-chlorophenyl)-1H-pyrazol-3-ol | 4-Chlorophenylhydrazine | 85% | 204-205 |

This data demonstrates the synthesis of chlorinated heterocyclic compounds, a class of molecules where this compound could serve as a key starting material for further functionalization.

Emerging Research Avenues and Future Prospects

Innovative Synthetic Methodologies and Sustainable Production

The primary synthesis of 4-Chloro-2-(chloromethyl)-1-methylbenzene involves the side-chain chlorination of a suitable precursor, 4-chloro-1,2-dimethylbenzene (also known as 4-chloro-o-xylene). The key challenge lies in achieving high regioselectivity for the chlorination of one specific methyl group while avoiding chlorination of the other methyl group or the aromatic ring.

Traditional methods for side-chain chlorination rely on free-radical mechanisms, typically initiated by UV light or chemical initiators at elevated temperatures stackexchange.comgoogle.com. These processes, while effective, often suffer from drawbacks such as the formation of polychlorinated byproducts and the use of harsh conditions mdpi.com.

Emerging research focuses on developing more sustainable and selective synthetic routes. A significant trend is the use of visible-light photochemistry, which offers a greener alternative to UV irradiation mdpi.com. These methods can operate under mild conditions and show high selectivity. Another sustainable approach involves using safer chlorinating agents like N-chlorosuccinimide (NCS) or systems that generate chlorine in situ, such as combining hydrochloric acid (HCl) with an oxidant like hydrogen peroxide (H₂O₂) in the presence of a catalyst mdpi.comnih.gov. These methods minimize waste and avoid the direct handling of hazardous chlorine gas.

| Methodology | Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Free-Radical Chlorination | Cl₂, UV light or heat, radical initiator | Well-established, high conversion | Low selectivity, harsh conditions, formation of polychlorinated byproducts | stackexchange.commdpi.com |

| Visible-Light Photocatalysis | Chlorine source (e.g., N,N-dichloroacetamide), photocatalyst, visible light | Mild conditions, high selectivity, sustainable | Catalyst cost and recovery | mdpi.com |

| Catalytic Oxidation System | HCl + H₂O₂ with Fe-Ba binary oxide catalyst | Uses inexpensive and safer reagents, environmentally friendly | Catalyst efficiency and substrate scope | nih.gov |

Advanced Mechanistic Insights into Reactivity

The reactivity of this compound is governed by its two distinct chloro-substituents.

Benzylic Chloride Reactivity : The chloromethyl group (-CH₂Cl) is the primary site of reactivity. The C-Cl bond at this benzylic position is significantly more labile than the one on the aromatic ring. This is because reactions at this site, particularly nucleophilic substitutions, proceed through intermediates (carbocations in Sₙ1, or transition states in Sₙ2) that are stabilized by resonance with the adjacent benzene (B151609) ring quora.comlibretexts.org. Research indicates that the specific pathway, whether Sₙ1 or Sₙ2, is finely tuned by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring researcher.life. The chlorine and methyl groups on the ring exert inductive and hyperconjugative effects that modulate the stability of these intermediates.

Aryl Chloride Reactivity : The chlorine atom attached directly to the benzene ring is relatively inert to nucleophilic substitution under standard conditions. This is due to the partial double bond character between the chlorine and the ring carbon, a result of resonance quora.com. Reactions at this site typically require harsh conditions or specialized catalysts.

The mechanism of the compound's synthesis via side-chain chlorination is a classic free-radical chain reaction involving three key stages: initiation (formation of chlorine radicals), propagation (hydrogen abstraction from the methyl group to form a stabilized benzyl (B1604629) radical, followed by reaction with Cl₂), and termination stackexchange.com.

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism | Reference |

|---|---|---|---|

| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong, unhindered nucleophiles (e.g., CN⁻, I⁻) | quora.comresearcher.life |

| Solvent | Polar, protic solvents (e.g., water, ethanol) | Polar, aprotic solvents (e.g., acetone, DMSO) | researcher.life |

| Leaving Group | Good leaving groups are essential for both. Chlorine is a moderately good leaving group. | libretexts.org | |

| Substrate Structure | The primary benzylic nature allows for both pathways, with resonance stabilization being key. | libretexts.org |

Exploration of Novel Applications in Chemical Technologies

While specific applications for this compound are not extensively documented, its structure makes it a highly valuable building block for creating a diverse range of chemical products. Aromatic compounds with chlorinated side chains are known to be important precursors for pharmaceuticals, agrochemicals, and functional materials google.comchemicalbull.com.

The benzylic chloride can be readily converted into other functional groups such as alcohols, ethers, esters, amines, and nitriles through nucleophilic substitution. This versatility allows for the synthesis of complex molecular scaffolds. For instance, reaction with various amines could lead to novel compounds with potential biological activity, a common strategy in drug discovery. Its derivatives could find use as herbicides or fungicides, an area where chlorotoluenes and their analogues are frequently employed nih.govnih.gov.

| Reactant | Resulting Functional Group | Potential Application Field | Reference (for analogous compounds) |

|---|---|---|---|

| Secondary Amine (e.g., Piperazine) | Tertiary Amine | Pharmaceuticals (e.g., active pharmaceutical ingredients) | chemicalbook.com |

| Sodium Cyanide | Nitrile | Agrochemicals, Pharmaceuticals (intermediate for carboxylic acids) | researcher.life |

| Sodium Alkoxide | Ether | Fine Chemicals, Material Science | chemicalbook.com |

| Water (Hydrolysis) | Alcohol | Dyes, Fragrance intermediates | quora.comgoogle.com |

Integrated Computational-Experimental Approaches in Organic Chemistry

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research in organic chemistry. For a molecule like this compound, this integrated approach can provide deep insights that are difficult to obtain through experiments alone.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to model the synthesis reaction. For example, researchers can calculate the activation energies for hydrogen abstraction from the two different methyl groups of a precursor, predicting the regioselectivity of the side-chain chlorination. Similarly, computational models can elucidate the Sₙ1 and Sₙ2 reaction pathways for the benzylic chloride, mapping out the transition state energies and geometries to predict reactivity with different nucleophiles researcher.life.

Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different solvents, providing insights into solvation effects that influence reaction rates. This computational-experimental cycle—where predictions from models guide experiments, and experimental results are used to refine the models—is crucial for designing efficient syntheses and predicting the properties of novel derivative compounds.

| Research Question | Computational Tool | Experimental Technique | Combined Insight |

|---|---|---|---|

| Reaction Mechanism | DFT (Transition State Search) | Kinetic Studies, Isotope Labeling | Validates reaction pathways and energy barriers. |

| Product Selectivity | QM (Energy Calculations) | Chromatography (GC, HPLC), NMR | Predicts and confirms major/minor products. |

| Spectroscopic Properties | DFT/TD-DFT | NMR, IR, UV-Vis Spectroscopy | Aids in structural elucidation and confirmation. |

| Reactivity Prediction | Molecular Dynamics, QM | Product analysis from test reactions | Designs more effective synthetic routes for new derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(chloromethyl)-1-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of chlorinated aromatic compounds like this compound typically involves Friedel-Crafts alkylation or direct chlorination. For example, chloromethylation of 1-methylbenzene derivatives can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Key parameters include:

- Catalyst : Lewis acids (e.g., AlCl₃) or protic acids (H₂SO₄) .

- Temperature : 50–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted precursors and byproducts (e.g., dichlorinated isomers).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and CH₂Cl groups at δ ~4.5 ppm for CH₂Cl and δ ~140 ppm for aromatic C-Cl in ¹³C NMR) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for studying steric effects of the chloromethyl group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict reactivity sites, such as electrophilic substitution at the para position .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate. For example:

- Antagonist Development : Used to synthesize reversed amidines via thiol-mediated alkylation (e.g., cyclopentanethiol in DMF at 60°C) for G-protein-coupled receptor (GPCR) antagonists .

- Bioactive Molecule Synthesis : Reacts with amines or azides to form quaternary ammonium salts or heterocycles, which are screened for antimicrobial or anticancer activity .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The chloromethyl group at the ortho position hinders access to the aromatic ring, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing Cl groups deactivate the ring, requiring activated catalysts (e.g., Pd(OAc)₂ with CuI) for Ullmann-type couplings .

- Case Study : In a Heck reaction, lower yields (45%) were observed compared to unsubstituted analogs (75%), attributed to steric hindrance .

Q. What contradictions exist in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability : Conflicting reports note decomposition in aqueous media: